N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo-pyrazinone derivative characterized by a 4-butoxyphenyl substituent at the pyrazinone core and an N-benzyl acetamide side chain.
Properties
Molecular Formula |
C25H26N4O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-benzyl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-2-3-15-32-21-11-9-20(10-12-21)22-16-23-25(31)28(13-14-29(23)27-22)18-24(30)26-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,26,30) |
InChI Key |
DMGDZNRAGGEFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the butoxyphenyl group: This is achieved through a substitution reaction, where the butoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazinone core.
Attachment of the benzyl group: The final step involves the benzylation of the intermediate compound to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research has explored its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs reported in recent literature, focusing on structural variations, physicochemical properties, and inferred bioactivity:
Key Observations :
Substituent Effects on Physicochemical Properties :
- The target compound’s 4-butoxyphenyl group likely increases lipophilicity (logP) compared to 4-methoxyphenyl (9d) or 1,3-benzodioxole (), which may enhance cellular uptake .
- Halogenated analogs (e.g., 9a, 9d) exhibit higher melting points (>200°C for 9a vs. 105–107°C for 9d), suggesting dichlorobenzyl groups enhance crystallinity via halogen bonding .
Fluorine-containing analogs () may exhibit improved blood-brain barrier penetration, a feature absent in the target compound . Quinazoline-pyrazole hybrids () demonstrate antifungal activity at 50 µg/mL, suggesting the pyrazolo-pyrazinone scaffold in the target compound could be optimized for similar applications .
Synthetic Accessibility: High yields (>95%) for triazolo-pyrazinone derivatives (e.g., 9a, 9d) indicate robust synthetic routes, though the target compound’s butoxy group may require optimized coupling conditions to avoid steric hindrance .
Biological Activity
N-benzyl-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Compound Overview
- Molecular Formula : C23H22N4O3
- Molecular Weight : Approximately 402.454 g/mol
- Structural Features : The compound contains a benzyl group, a pyrazolo[1,5-a]pyrazine moiety, and an acetamide functional group. Its structure enables diverse interactions within biological systems.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. This is primarily attributed to its potential to interact with specific kinases involved in cell signaling pathways, which could disrupt cell growth and proliferation. The compound's unique structural features may enhance its ability to modulate biological pathways related to cancer development.
Anti-inflammatory Effects
The compound's structural components suggest it may also possess anti-inflammatory properties. Compounds within the pyrazolo[1,5-a]pyrazine class are often explored for their ability to inhibit inflammatory mediators, making this compound a candidate for further investigation in inflammatory disease models .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may engage in:
- Electrophilic Aromatic Substitution : Due to the electron-rich nature of the aromatic system in the pyrazino core.
- Nucleophilic Substitution Reactions : Involving the acetamide group, potentially leading to interactions with biological targets such as enzymes or receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Pyrazino Core : Initial reactions to establish the pyrazolo structure.
- Introduction of Functional Groups : Sequential addition of the butoxy and benzyl groups.
- Final Acetamide Formation : Coupling reactions to achieve the final product.
Each step requires careful optimization to maximize yield and purity of the final product .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds based on their structural motifs and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrazine derivatives | Contains pyrazino core | Anticancer properties |
| Benzamide derivatives | Amide functional group | Anti-inflammatory effects |
| Butoxyphenol compounds | Butoxy substituent | Antioxidant activity |
The combination of pyrazino and butoxyphenolic structures in this compound may confer distinct pharmacological properties not seen in other compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug discovery programs aimed at developing new therapeutics for various diseases:
- Cancer Treatment : Investigations into its efficacy against various cancer cell lines have shown promising results, indicating its potential as a lead compound for further development.
- Inflammatory Disorders : Preliminary data suggest that it may modulate inflammatory pathways effectively, warranting further exploration in relevant disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
